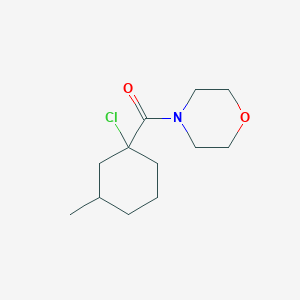
(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone is a chemical compound that features a cyclohexane ring substituted with a chlorine atom and a methyl group, along with a morpholine ring attached via a methanone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone typically involves the reaction of 1-chloro-3-methylcyclohexanol with morpholine in the presence of a suitable dehydrating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, (1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound may be used to study the effects of morpholine derivatives on biological systems. Its structural features make it a valuable tool for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. Morpholine derivatives have been studied for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of (1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, potentially inhibiting the synthesis of prostaglandins or other signaling molecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2-Fluoro-3-nitrophenyl)(morpholin-4-yl)methanone: Similar in structure but with a fluorine and nitro group instead of chlorine and methyl.
(4-Methoxyphenyl)(morpholin-4-yl)methanone: Contains a methoxy group instead of a chlorine and methyl group.
Uniqueness
(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone is unique due to the presence of both a cyclohexane ring and a morpholine ring, which confer distinct chemical and biological properties
特性
CAS番号 |
56866-91-2 |
|---|---|
分子式 |
C12H20ClNO2 |
分子量 |
245.74 g/mol |
IUPAC名 |
(1-chloro-3-methylcyclohexyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H20ClNO2/c1-10-3-2-4-12(13,9-10)11(15)14-5-7-16-8-6-14/h10H,2-9H2,1H3 |
InChIキー |
PIVQTTOREHDYFL-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)(C(=O)N2CCOCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















